5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Description
Properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.BrH/c12-9(13)8-5-7(14-10-8)6-11-3-1-2-4-11;/h5H,1-4,6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSQVLATDLYDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NO2)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. This reaction can be catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and isoxazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide and related compounds:
Physicochemical Properties
- Pyrrolidinylmethyl Substituent : Introduces basicity (pKa ~11 for pyrrolidine), facilitating salt formation and ionic interactions in biological systems. This contrasts with lipophilic groups like styryl or aryl substituents, which enhance membrane permeability but reduce solubility .
- Hydrogen-Bonding Capacity : The carboxylic acid group at position 3 enables hydrogen bonding, a feature shared with most analogs. However, ester or amide modifications (e.g., ethyl ester in , ethylamide in ) alter polarity and metabolic stability.
Biological Activity
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 284.14 g/mol. This compound is a derivative of isoxazole, a five-membered heterocyclic compound that incorporates nitrogen and oxygen into its structure. Its synthesis typically involves cycloaddition reactions, particularly the [3+2] cycloaddition of nitrile oxides with olefins, often catalyzed by metal catalysts such as copper or ruthenium.
The biological activity of this compound is primarily attributed to its structural components—the pyrrolidine ring and the isoxazole moiety. These structures facilitate interactions with various biological targets, including enzymes and receptors, potentially modulating their activities. This modulation can lead to significant changes in cellular processes and biological responses.
Research Findings
Recent studies have highlighted the compound's potential in various biological applications:
- Antimicrobial Activity : The compound has shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL. It demonstrated a selectivity index (SI) greater than 10, indicating low cytotoxicity while maintaining efficacy against pathogenic bacteria .
- Synergistic Effects : In combination studies, the compound exhibited synergistic effects with other antibiotics, enhancing bactericidal activity against resistant strains .
Comparative Analysis with Similar Compounds
This compound can be compared with other isoxazole derivatives and pyrrolidine-based compounds. Its unique combination of structural features provides distinct chemical and biological properties that are advantageous for research and therapeutic development.
| Compound Type | Example Compound | Notable Activity |
|---|---|---|
| Isoxazole Derivatives | 3,5-disubstituted isoxazoles | Antimicrobial properties |
| Pyrrolidine Derivatives | Pyrrolidine-2,5-diones | Neuroprotective effects |
| This compound | - | Antimycobacterial, low cytotoxicity |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- In Vitro Studies : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant antimicrobial activity at low concentrations without cytotoxic effects on human cell lines .
- Mechanistic Studies : Research focused on elucidating the interaction mechanisms between the compound and target enzymes involved in bacterial metabolism, revealing potential pathways for drug development against resistant infections.
- Synthesis and Evaluation : A library of related compounds was synthesized to explore structure-activity relationships (SAR), identifying modifications that enhance biological activity while maintaining safety profiles .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide, and how can reaction yields be improved?
- Methodology : The synthesis of isoxazole derivatives often involves cyclocondensation reactions. For example, similar compounds (e.g., pyrazole-isoxazole hybrids) are synthesized via refluxing substituted acetophenones with hydroxylamine hydrochloride in ethanol, followed by alkylation using potassium hydroxide as a base . Key parameters to optimize include solvent choice (e.g., ethanol for solubility), reaction time (3–4 hours), and stoichiometric ratios of reagents. Purification via column chromatography using silica gel (60–120 mesh) and characterization via NMR and IR spectroscopy are critical for yield improvement .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodology :
- Spectroscopy : NMR (400 MHz, DMSO-) to confirm proton environments, especially the pyrrolidine methylene group (~3.5 ppm) and isoxazole protons (~6.5 ppm). IR spectroscopy (KBr pellet) to detect carboxylic acid O-H stretches (~2500–3000 cm) and isoxazole C=N stretches (~1600 cm) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] at m/z ~285.2) .
- Elemental Analysis : ≤0.4% deviation for C, H, N to verify purity .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood due to potential hydrobromic acid release .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Methodology :
- Target Selection : Identify receptors (e.g., dihydrofolate reductase [DHFR], PDB: 1KMS) based on structural analogs (e.g., pyrazole-carbothioamide derivatives showing anticancer activity) .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Optimize the compound’s 3D structure with Gaussian 09 (B3LYP/6-31G* basis set). Validate docking poses via RMSD ≤2.0 Å against co-crystallized ligands .
- Key Interactions : Prioritize hydrogen bonds between the carboxylic acid group and receptor residues (e.g., Arg21 in DHFR) and hydrophobic interactions with pyrrolidine .
Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin). Replicate experiments ≥3 times .
- Data Normalization : Correct for batch effects (e.g., plate-to-plate variability) using Z-score normalization.
- Mechanistic Studies : Perform Western blotting (e.g., apoptosis markers like caspase-3) to validate bioactivity independently .
Q. What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Explore alternative counterions (e.g., hydrochloride) to enhance aqueous solubility .
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for increased membrane permeability, with enzymatic hydrolysis in vivo .
- Nanoformulation : Use PEGylated liposomes (size: 100–200 nm) to improve circulation time, confirmed via dynamic light scattering (DLS) .
Q. How can reaction fundamentals and reactor design be optimized for scalable synthesis?
- Methodology :
- Kinetic Studies : Determine rate constants via HPLC monitoring. For example, track isoxazole ring formation at 254 nm .
- Flow Chemistry : Implement continuous-flow reactors (residence time: 10–15 min) to enhance heat/mass transfer and reduce byproducts .
- Process Simulation : Use Aspen Plus to model solvent recovery and energy efficiency, targeting ≥90% yield at pilot scale .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodology :
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic processes (e.g., rotameric equilibria) .
- 2D Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .
- Cross-Validation : Compare with analogs (e.g., 5-propylisoxazole-3-carboxylic acid, CAS 89776-75-0) to identify substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
